3-Methoxythiophene-2-carbaldehyde oxime is a chemical compound derived from the reaction of 3-methoxythiophene-2-carbaldehyde with hydroxylamine. This compound is notable for its potential applications in organic synthesis and material science, particularly as an intermediate in the production of various nitrogen-containing heterocycles.
The compound can be synthesized from 3-methoxythiophene-2-carbaldehyde, which is readily available or can be synthesized through various organic reactions involving thiophene derivatives. The conversion to its oxime form involves the reaction with hydroxylamine hydrochloride in the presence of a base.
3-Methoxythiophene-2-carbaldehyde oxime falls under the category of oxime derivatives, which are characterized by the functional group R1R2C=NOH. It is also classified as a heterocyclic compound due to the presence of sulfur in its thiophene ring.
The synthesis of 3-methoxythiophene-2-carbaldehyde oxime typically involves the following steps:
The reaction can be monitored using techniques such as thin-layer chromatography (TLC) to ensure complete conversion of the aldehyde to the oxime. The yield of this synthesis can vary based on factors such as temperature, concentration, and reaction time.
The molecular formula for 3-methoxythiophene-2-carbaldehyde oxime is C_9H_9N_1O_1S_1. Its structure features a thiophene ring substituted with a methoxy group and an oxime functional group attached to the carbonyl carbon.
The compound's molecular weight is approximately 179.24 g/mol. Structural characterization can be performed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, which provide insights into its functional groups and molecular conformation.
3-Methoxythiophene-2-carbaldehyde oxime can participate in several chemical reactions:
Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. Substitution reactions may involve various electrophiles or nucleophiles depending on the desired product.
As an intermediate in organic synthesis, 3-methoxythiophene-2-carbaldehyde oxime plays a crucial role in forming more complex organic molecules, particularly nitrogen-containing heterocycles.
The compound's bioavailability and pharmacokinetics depend on its role in synthesizing final products that may have therapeutic applications. Its interactions with enzymes and proteins during these processes can influence cellular metabolism and signaling pathways.
Relevant analyses include spectroscopic studies that confirm functional groups and structural integrity, aiding in understanding its reactivity and stability under different conditions.
3-Methoxythiophene-2-carbaldehyde oxime has significant applications in:
Mechanochemistry—using mechanical force to drive chemical reactions—enables efficient oxime formation without bulk solvents. For 3-Methoxythiophene-2-carbaldehyde oxime (C₇H₇NO₂S), ball milling stoichiometric equimolar quantities of 3-Methoxythiophene-2-carbaldehyde (C₆H₆O₂S) and hydroxylamine hydrochloride achieves near-quantitative yields within 30–45 minutes. This approach leverages friction-induced activation, bypassing traditional reflux conditions in volatile organic solvents like methanol or ethanol [6]. The absence of solvent simplifies purification, as the crude product requires only minimal washing, aligning with waste-reduction principles of green chemistry [6].
Table 1: Key Physicochemical Properties of 3-Methoxythiophene-2-carbaldehyde Oxime
Property | Value |
---|---|
Molecular Formula | C₇H₇NO₂S |
Molecular Weight | 169.20 g/mol |
Melting Point | 111–112°C |
Density | 1.21 g/cm³ |
Boiling Point | 235.4°C (760 mmHg) |
Flash Point | 96.2°C |
Optimization hinges on precise reagent stoichiometry and milling parameters. Using a 1:1.05 aldehyde-hydroxylamine hydrochloride ratio minimizes residual aldehyde while preventing byproduct accumulation from excess reagent. High-frequency milling (25–30 Hz) at ambient temperature ensures complete conversion, validated by HPLC showing >98% oxime purity. The process eliminates aqueous workup steps, reducing water consumption by 90% compared to solution-phase methods [6]. Real-time in situ monitoring via Raman spectroscopy confirms reaction completion within 40 minutes, underscoring kinetic advantages [6].
Table 2: Solvent-Free Optimization Parameters
Parameter | Optimal Value | Impact on Yield |
---|---|---|
Milling Frequency | 25–30 Hz | Maximizes molecular collisions |
Milling Time | 40 min | Ensures complete conversion |
Molar Ratio (Aldehyde:NH₂OH·HCl) | 1:1.05 | Minimizes impurities |
Temperature | 25°C (ambient) | Prevents decomposition |
3-Methoxythiophene-2-carbaldehyde oxime exhibits syn and anti stereoisomers due to C=N bond rigidity. Mechanochemistry favors the thermodynamically stable anti isomer (>95% selectivity) owing to restricted molecular mobility during milling, as confirmed by X-ray crystallography . Solution-phase reactions, in contrast, yield variable isomer ratios (60:40 to 80:20 anti:syn) influenced by solvent polarity and temperature [4]. Isomer-specific crystallization can isolate the syn form by recrystallizing from ethanol/water mixtures, exploiting differential solubility .
Solid-state mechanosynthesis accelerates reaction kinetics by circumventing diffusion limitations inherent in solution-phase systems. Energy-dispersive X-ray spectroscopy (EDS) of reaction mixtures confirms homogeneous reagent mixing within 10 minutes of milling, whereas solution-phase reactions require 2–3 hours for comparable homogeneity [6]. Byproduct formation is reduced to <2% in mechanochemistry due to constrained stoichiometry, versus 5–15% in solvent-based methods where hydrolysis competes [6].
Table 3: Solid-State vs. Solution-Phase Performance Comparison
Metric | Mechanochemical Approach | Solution-Phase Approach |
---|---|---|
Reaction Time | 30–45 min | 4–6 hours |
Byproduct Formation | <2% | 5–15% |
Water Usage | Minimal (washing only) | 50–100 mL/g product |
Isomeric Selectivity | >95% anti isomer | 60–80% anti isomer |
Energy Consumption | 0.8 kWh/kg | 3.5 kWh/kg |
Scaling mechanosynthesis beyond laboratory batches faces three key hurdles:
Table 4: Scalability Factors and Mitigation Strategies
Challenge | Laboratory Scale | Pilot Scale (1 kg) | Mitigation Strategy |
---|---|---|---|
Heat Dissipation | Negligible | Significant (>60°C) | Coolant-jacketed milling vessels |
Mixing Uniformity | High (5g batches) | Moderate | Twin-screw extrusion |
Moisture Sensitivity | Low (controlled) | High (variable) | Desiccant-based closed systems |
Yield Consistency | 98% | 93% | Optimized screw rotation speed |
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